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Compound of Interest

Compound Name: Lalioside

Cat. No.: B1674333

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential
derivatization strategies for Lalioside, a naturally occurring phenolic glycoside. Lalioside
(2,3,4,6-tetrahydroxyacetophenone-2-O-3-D-glucopyranoside) has garnered interest due to its
reported biological activities, including the acceleration of neurite outgrowth, antileishmanial
effects, and antioxidant properties.[1][2][3] This document offers a proposed synthetic route,
detailed experimental protocols, and strategies for creating derivatives to explore its structure-
activity relationships (SAR).

Chemical Information
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Property Value Reference
Compound Name Lalioside [4]
CAS Number 116964-03-5 [5]
Molecular Formula C14H18010 [4]
Molecular Weight 346.29 g/mol [4]

1-[3,4,6-trihydroxy-2-
[(2S,3R,4S,5S,6R)-3,4,5-

IUPAC Name trihnydroxy-6- [4]
(hydroxymethyl)oxan-2-
ylloxyphenyllethanone

Lawsonia inermis (Henna), llex
Natural Sources paraguariensis (Yerba Maté), [5161[7]

Nymphaea nouchali

Biological Activity of Lalioside

Lalioside has demonstrated several noteworthy biological activities, making it an interesting
candidate for further investigation in drug discovery.

Activity Assay Results Reference

) Potent accelerator of
Neurite Outgrowth PC12D cells ) [1]
neurite outgrowth

Leishmania donovani

Antileishmanial ) ICs0 = 5.02 pg/mL [2]
promastigotes
o DPPH radical Exhibited radical
Antioxidant ) . [3]
scavenging assay scavenging effects

Proposed Total Synthesis of Lalioside

Currently, a specific total synthesis of Lalioside has not been detailed in the literature.
However, a plausible and efficient route can be proposed based on the well-established
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Koenigs-Knorr glycosylation reaction, a classical method for the formation of O-glycosidic
bonds.[8] This method involves the reaction of a glycosyl halide with an alcohol in the presence

of a promoter, typically a silver or mercury salt.[9]
The proposed synthesis involves two key stages:
o Preparation of the Aglycone: Synthesis of 2,3,4,6-tetrahydroxyacetophenone.

e Glycosylation: Coupling of the aglycone with a protected glucosyl donor, followed by
deprotection to yield Lalioside.

Aglycone Preparati
Friedel-Crafts Acylation Is D
[1‘235» ] (acetylchioride, AICk) (" 3 4 & Totraer \ (Hz, PdIC) ) (23406
N { (Aglycone) Koenigs-Knorr Reaction
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Glycosylation and Deprotection
(Glycosyl Donor)

Click to download full resolution via product page

Proposed workflow for the total synthesis of Lalioside.

Experimental Protocols: Proposed Synthesis

Protocol 1: Synthesis of 2,3,4,6-Tetrahydroxyacetophenone (Aglycone)
o Step 1: Friedel-Crafts Acylation of 1,2,3,5-Tetrabenzyloxybenzene.

o To a solution of 1,2,3,5-tetrabenzyloxybenzene in anhydrous dichloromethane (CH2Cl2) at
0 °C, add anhydrous aluminum chloride (AICI3) portion-wise.
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o Slowly add acetyl chloride to the reaction mixture and stir at O °C for 1 hour, then at room
temperature for 4 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into a mixture of ice and concentrated
hydrochloric acid.

o Extract the aqueous layer with CH2Clz, combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 2,3,4,6-
tetrabenzyloxyacetophenone.

o Step 2: Debenzylation to 2,3,4,6-Tetrahydroxyacetophenone.

[e]

Dissolve 2,3,4,6-tetrabenzyloxyacetophenone in methanol (MeOH).
o Add palladium on carbon (10% Pd/C) to the solution.

o Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature
overnight.

o Monitor the reaction by TLC.
o Upon completion, filter the reaction mixture through a pad of Celite and wash with MeOH.

o Concentrate the filtrate under reduced pressure to yield 2,3,4,6-
tetrahydroxyacetophenone.

Protocol 2: Koenigs-Knorr Glycosylation and Deprotection
e Step 1: Glycosylation.

o To a stirred suspension of 2,3,4,6-tetrahydroxyacetophenone and silver carbonate
(Ag2CO0:s) in anhydrous CH2Clz, add a solution of acetobromoglucose (2,3,4,6-tetra-O-
acetyl-a-D-glucopyranosyl bromide) in anhydrous CH2Clz dropwise at room temperature
under an inert atmosphere. The reaction should be protected from light.
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[e]

Stir the reaction mixture at room temperature for 24-48 hours.

o

Monitor the reaction by TLC.

[¢]

Upon completion, filter the reaction mixture through a pad of Celite and wash with CH2Cl-.

[¢]

Concentrate the filtrate under reduced pressure and purify the crude product by column
chromatography on silica gel to yield the protected Lalioside.

e Step 2: Zemplén Deacetylation.

[¢]

Dissolve the protected Lalioside in anhydrous MeOH.

o Add a catalytic amount of sodium methoxide (NaOMe) solution in MeOH.
o Stir the reaction mixture at room temperature for 2-4 hours.

o Monitor the reaction by TLC.

o Upon completion, neutralize the reaction with Amberlite IR-120 (H™*) resin, filter, and
concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel or by recrystallization to
afford Lalioside.

Derivatization Strategies for Lalioside

Derivatization of Lalioside can provide valuable insights into its SAR and may lead to the
development of analogs with improved biological activity or pharmacokinetic properties. The
phenolic hydroxyl groups and the hydroxyl groups on the glucose moiety are the primary sites
for derivatization.
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Proposed derivatization strategies for Lalioside.

Experimental Protocols: Derivatization

Protocol 3: Per-acetylation of Lalioside

This protocol describes the acetylation of all free hydroxyl groups on both the aglycone and the
sugar moiety.

Dissolve Lalioside in anhydrous pyridine.

e Add acetic anhydride to the solution at 0 °C.

 Stir the reaction mixture at room temperature overnight.

e Monitor the reaction by TLC.

» Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

» Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to yield per-acetylated
Lalioside.

Protocol 4: Per-methylation of Lalioside

This protocol describes the methylation of all free hydroxyl groups.

e Dissolve Lalioside in anhydrous dimethylformamide (DMF).

o Add an excess of potassium carbonate (K2COs) and methyl iodide (CHsl).

« Stir the reaction mixture at room temperature for 24 hours.

e Monitor the reaction by TLC.

o Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield per-methylated
Lalioside.

Note: Selective protection and deprotection strategies would be required to achieve
derivatization at specific hydroxyl groups, which would involve more complex multi-step
synthetic procedures.

Conclusion

The provided protocols for the proposed synthesis and derivatization of Lalioside offer a
foundation for researchers to access this biologically active natural product and its analogs.
The synthesis relies on the robust Koenigs-Knorr glycosylation, while the derivatization
strategies provide a means to explore the structure-activity relationships of this promising
compound. Further research into the synthesis and biological evaluation of Lalioside
derivatives is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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